1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
Description
This compound features a pyrazolo[4,3-c]pyridine core fused with a partially saturated six-membered ring. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group at position 5, enhancing solubility and acting as a protective group for secondary amine functionalities.
- A carboxylic acid at position 3, enabling hydrogen bonding and ionic interactions with biological targets.
The synthesis of analogous pyrazolo[4,3-c]pyridine-3-carboxylic acids typically involves hydrolysis of ester intermediates under basic conditions, as demonstrated in the conversion of ethyl esters to carboxylic acids using NaOH in methanol-water mixtures .
Properties
Molecular Formula |
C25H32N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-14-11-20-19(15-28)21(22(30)31)26-29(20)18-9-12-27(13-10-18)23(32)34-16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,30,31) |
InChI Key |
PSUZOAZRRLNIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Protected Piperidine Intermediate
The benzyloxycarbonyl (Cbz) protection of the piperidine amine is a critical early step.
This step ensures selective protection of the piperidine nitrogen while retaining the carboxylic acid functionality.
Construction of the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine ring is synthesized via a multi-step process involving:
This sequence efficiently builds the pyrazolo[4,3-c]pyridine scaffold with tert-butoxycarbonyl protection and carboxylic acid functionality.
Coupling of Piperidine and Pyrazolo-pyridine Units
The final assembly involves coupling the Cbz-protected piperidine with the Boc-protected pyrazolo-pyridine carboxylic acid .
This method yields the target compound with high purity, leveraging orthogonal protecting groups for selective reactions.
Reaction Conditions Summary Table
| Compound/Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cbz protection of piperidine amine | N-(benzyloxycarbonyloxy)succinimide, NaOH | 1,2-Dimethoxyethane, aqueous | 0 °C to RT | Overnight | ~80-85% | pH ~9.5 maintained |
| Pyrazolo-pyridine ring formation step 1 | Diethyl oxalate, LiHMDS | THF | -78 °C to 25 °C | 13 h total | - | Intermediate generation |
| Pyrazolo-pyridine ring formation step 2 | Hydrazine hydrate | Acetic acid | 80 °C | 1 h | - | Hydrazine addition |
| Pyrazolo-pyridine ring formation step 3 | o-Fluorobenzonitrile | DMSO | 100 °C | 12 h | - | Ring closure |
| Hydrogenation | Pd/C, H2 | - | RT | - | - | Reduction |
| Hydrolysis | LiOH·H2O | EtOH/H2O | RT | 12-16 h | Quantitative | Carboxylic acid formation |
| Coupling | TBTU or CDI | DMF | RT | 16 h | High | Amide bond formation |
Research Findings and Notes
- The pH control during Cbz protection is crucial to avoid side reactions and ensure selective amine protection.
- The use of LiHMDS as a strong base in THF at low temperature allows for controlled enolate formation and subsequent reaction with diethyl oxalate, key for ring construction.
- Hydrazine hydrate and nitrile reactants enable formation of the pyrazolo ring system through nucleophilic addition and cyclization.
- Hydrogenation over Pd/C efficiently reduces intermediates without affecting protecting groups.
- Lithium hydroxide hydrolysis is mild and quantitative, preserving Boc and Cbz protections.
- Coupling reagents like TBTU or CDI in DMF provide efficient amide bond formation with minimal racemization or side reactions.
- The overall synthetic route is modular, allowing for substitution or modification of protecting groups if needed.
Chemical Reactions Analysis
1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and pyrazolo[4,3-C]pyridine moieties can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related pyrazolo-pyridine derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Findings
Core Heterocycle Positional Isomerism :
- The target compound’s pyrazolo[4,3-c]pyridine core differs from pyrazolo[3,4-b]pyridine (e.g., APcK110) in nitrogen atom positioning, altering electronic properties and binding pocket compatibility. For example, APcK110’s Kit kinase inhibition is attributed to its planar 3,4-b isomer fitting into ATP-binding pockets, whereas the 4,3-c isomer may favor allosteric interactions .
Functional Group Impact: Carboxylic Acid vs. Sulfonamide/Carboxamide: The target’s 3-carboxylic acid enables ionic interactions absent in sulfonamide or carboxamide derivatives. Sulfonamides in exhibit nanomolar inhibition of carbonic anhydrases due to zinc-binding sulfonamide groups, whereas the carboxylic acid may compete via alternative hydrogen-bonding networks . Carboxamide derivatives in show antitubercular activity by mimicking pantothenate’s carboxylate group, suggesting the target compound’s acid moiety could similarly engage with pantothenate synthetase .
Protective Groups and Solubility: The Cbz and Boc groups in the target compound enhance solubility in organic phases compared to simpler derivatives like 3-aminopyrazolo[4,3-c]pyridine-4,6-diol. This may improve bioavailability but reduce cell permeability compared to lipophilic analogs (e.g., oxazolyl pyrazolopiperidines in ) .
Anticancer Activity :
- Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., trifluoromethyl) or fused rings (e.g., pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines) demonstrate potent antiproliferative effects on breast, liver, and colon cancer cells . The target compound’s Boc and Cbz groups may sterically hinder binding to kinases like RSK2 but could enhance stability in vivo .
Synthetic Flexibility: The target compound’s piperidinyl and Boc groups require multi-step synthesis, contrasting with simpler derivatives like pyrazolo[4,3-c]pyridine sulfonamides, which are synthesized in one step from dienamine intermediates .
Biological Activity
1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid (CAS No. 2102412-88-2) is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, particularly in the context of kinase inhibition and anti-tumor activity.
- Molecular Formula : CHNO
- Molecular Weight : 484.55 g/mol
- Structure : The compound features a piperidine ring and a pyrazolo-pyridine moiety, which are known to exhibit significant biological activities.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit kinase inhibitory activity , particularly against Class I PI3-kinase enzymes. These enzymes play critical roles in cell signaling pathways related to growth and survival, making them important targets in cancer therapy.
Inhibition of Kinases
- Selectivity : The compound has shown selectivity against certain PI3-kinase isoforms, particularly the Class Ia PI3K-alpha and -beta isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the kinase, which prevents phosphorylation of downstream targets involved in cell proliferation and survival .
Research Findings and Case Studies
Pharmacological Studies
Pharmacological studies have shown that compounds with similar structures can lead to:
- Reduced tumor growth in xenograft models.
- Enhanced apoptosis in cancer cells through the inhibition of critical signaling pathways.
- A favorable pharmacokinetic profile, allowing for effective oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
